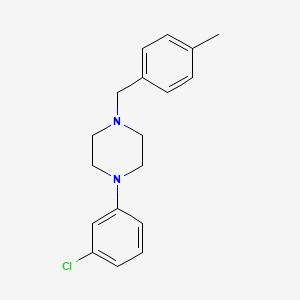
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DFP-10825, is a novel small molecule that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based drugs and is currently being investigated for its potential to treat a variety of diseases.
Mecanismo De Acción
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinases AKT and ERK, which are known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and invasion of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its potency and specificity. It has been shown to have potent anti-cancer and anti-inflammatory effects at relatively low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its relatively complex synthesis process, which may limit its widespread use in the laboratory setting.
Direcciones Futuras
There are several future directions for research on 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine and to identify potential biomarkers that can be used to predict patient response to this drug. Finally, more research is needed to determine the safety and efficacy of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in clinical trials, with the ultimate goal of developing this compound into a viable therapeutic agent for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3,4-difluorobenzoyl chloride, which is then reacted with 4-fluoroaniline to form the intermediate product. The final step involves the reaction of the intermediate product with piperidine to yield 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine are vast and varied. Scientific research has shown that this compound has potent anti-inflammatory and anti-cancer properties. It has been studied extensively for its potential to treat various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-13-4-6-14(7-5-13)22-15-2-1-9-23(11-15)18(24)12-3-8-16(20)17(21)10-12/h3-8,10,15,22H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFMVYOLLSLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6137907.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6137909.png)
![N-(4-fluorophenyl)-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B6137913.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6137930.png)
![methyl 4-{[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6137942.png)
![3-(2-fluorophenyl)-5-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6137951.png)
![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)
![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)


![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)